molecular formula C28H49N3O6S B021878 Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate CAS No. 80082-62-8

Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate

Cat. No. B021878
CAS RN: 80082-62-8
M. Wt: 555.8 g/mol
InChI Key: OXRIILANARZVDB-CGUPRBNSSA-M
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Description

Synthesis Analysis

Tetrabutylammonium salts, including the specific compound , can be synthesized through a variety of methods. A notable synthesis approach involves tetrabutylammonium tribromide-mediated reactions, which provide a metal-free pathway to access diverse derivative compounds efficiently under mild conditions. This method exemplifies the versatility and efficacy of tetrabutylammonium salts in facilitating regioselective and atom-economic synthesis processes (Xiaoman Li et al., 2022).

Molecular Structure Analysis

The molecular structure of tetrabutylammonium salts can be complex and variable depending on the specific derivative and synthesis method. X-ray crystallographic analysis provides detailed insights into the structural aspects of these compounds, revealing their crystalline forms and molecular configurations. For example, the crystal structure of a related tetrabutylammonium compound demonstrated a C2/C lattice, showcasing the intricate hydrogen bond and halogen bond interactions that contribute to its stability and three-dimensional network (J. Xiong et al., 2010).

Chemical Reactions and Properties

Tetrabutylammonium salts are known for their catalytic properties, particularly in oxidative coupling reactions and the formation of sulfur-containing compounds. These salts can catalyze a variety of reactions under both acidic and alkaline conditions, leading to the efficient synthesis of beta-alkoxy sulfides, vinyl sulfones, and other sulfur-related derivatives. The versatility of these reactions highlights the broad utility of tetrabutylammonium salts in organic synthesis (Dingyi Wang et al., 2016).

Physical Properties Analysis

The physical properties of tetrabutylammonium salts, such as solubility, melting point, and viscosity, are critical for their application in synthesis and chemical processes. These properties are influenced by the specific structure and substituents of the compound. For instance, the solvent properties of a series of room-temperature liquid tetraalkylammonium sulfonates were characterized, demonstrating their potential as mobile phases in chromatography and their stability as column packings in gas chromatography (S. Poole et al., 1989).

Chemical Properties Analysis

The chemical behavior of tetrabutylammonium salts under various conditions is a key area of study. These compounds can act as efficient catalysts in the synthesis of a wide range of organic molecules, including dihydro-2-oxopyrroles, through multi-component reactions. The ability to catalyze reactions in different solvents and under varying conditions underscores the chemical versatility of tetrabutylammonium salts (S. Sajadikhah & N. Hazeri, 2014).

Scientific Research Applications

  • Template for Norrish-Yang Cyclization : Tetrabutylammonium salts, such as the one , serve as effective templates for the Norrish-Yang cyclization of 2-benzyloxy-acylbenzenes. This process results in trans-dihydrobenzofuranols with high stereoselectivities, a notable achievement in the realm of organic synthesis. The dual cation-π interactions involving an ammonium with a benzene ring and a carbonyl group are crucial in this process (Yamada et al., 2013).

  • Oxidation Catalyst : Tetrabutylammonium periodate, a related compound, has been shown to effectively oxidize various organic compounds in the presence of Lewis acids in aprotic organic solvents. This includes the oxidation of alcohols to carbonyl compounds and thiols to disulfides, demonstrating the compound’s versatility as an oxidation agent (Firouzabadi et al., 1996).

  • Facilitating Chemical Synthesis : The compound aids in the one-pot, multi-component synthesis of highly substituted dihydro-2-oxopyrroles and bis-dihydro-2-oxopyrroles. This process is catalyzed by Tetrabutylammonium hydrogen sulfate in methanol at ambient temperature, highlighting its role in facilitating complex chemical reactions (Sajadikhah & Hazeri, 2014).

  • Applications in Green Lubricants : Tetrabutylammonium-based amino acid ionic liquids, which are similar in structure, have been explored as green lubricants for various surface contacts. These compounds are environmentally friendly and demonstrate superior tribological performances compared to traditional lubricants (Song et al., 2014).

  • Catalyst in Organosulfur Compound Oxidation : Another application is seen in the oxidation of organosulfur compounds by hydrogen peroxide at room temperature, where the compound acts as a catalyst. This process is environmentally safe and shows high conversion and selectivity, indicating its potential in industrial applications (Duarte et al., 2016).

properties

IUPAC Name

(2S,3S)-2-methyl-4-oxo-3-(phenylmethoxycarbonylamino)azetidine-1-sulfonate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C12H14N2O6S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8-10(11(15)14(8)21(17,18)19)13-12(16)20-7-9-5-3-2-4-6-9/h5-16H2,1-4H3;2-6,8,10H,7H2,1H3,(H,13,16)(H,17,18,19)/q+1;/p-1/t;8-,10-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRIILANARZVDB-CGUPRBNSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545465
Record name N,N,N-Tributylbutan-1-aminium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate

CAS RN

80082-62-8
Record name N,N,N-Tributylbutan-1-aminium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate
Reactant of Route 2
Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate
Reactant of Route 3
Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate
Reactant of Route 4
Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate
Reactant of Route 5
Reactant of Route 5
Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate
Reactant of Route 6
Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate

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